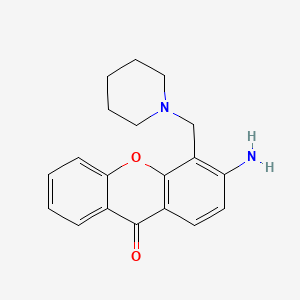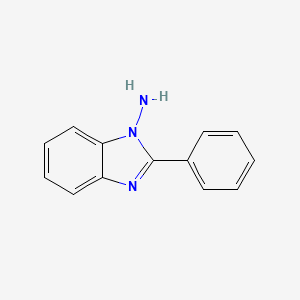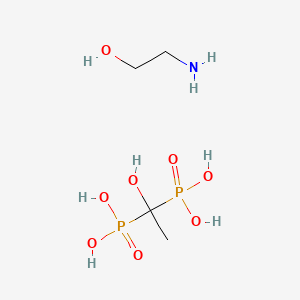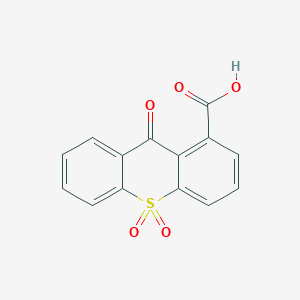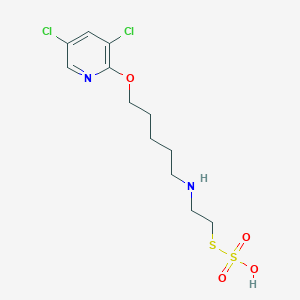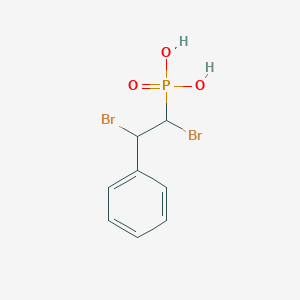
2-Ethyl-N-hydroxy-N-phenylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-N-hydroxy-N-phenylhexanamide is an organic compound with the molecular formula C14H21NO2. It is characterized by the presence of an ethyl group, a hydroxy group, and a phenyl group attached to a hexanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-hydroxy-N-phenylhexanamide typically involves the reaction of 2-ethylhexanoic acid with N-hydroxy-N-phenylamine. The reaction is carried out in the presence of a coupling agent such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like DMAP (4-dimethylaminopyridine) in a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-N-hydroxy-N-phenylhexanamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Concentrated nitric acid and sulfuric acid for nitration; halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of 2-ethyl-N-phenylhexanamide.
Reduction: Formation of 2-ethyl-N-hydroxy-N-phenylhexylamine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
2-Ethyl-N-hydroxy-N-phenylhexanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Ethyl-N-hydroxy-N-phenylhexanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit the glucose metabolic pathway in bacteria by binding to enzymes such as glucose dehydrogenase, thereby disrupting bacterial growth and survival .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-N-phenylhexanamide: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
2-Ethyl-N-phenylhexanamide: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
2-Ethyl-N-hydroxyhexanamide:
Uniqueness
2-Ethyl-N-hydroxy-N-phenylhexanamide is unique due to the presence of all three functional groups (ethyl, hydroxy, and phenyl) on the hexanamide backbone. This combination of functional groups imparts specific chemical and biological properties that make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
53253-28-4 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-ethyl-N-hydroxy-N-phenylhexanamide |
InChI |
InChI=1S/C14H21NO2/c1-3-5-9-12(4-2)14(16)15(17)13-10-7-6-8-11-13/h6-8,10-12,17H,3-5,9H2,1-2H3 |
InChI Key |
JOPIKRKZHVMDSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)N(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


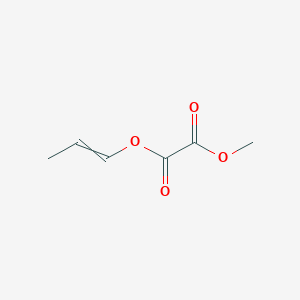
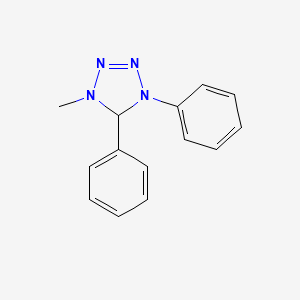

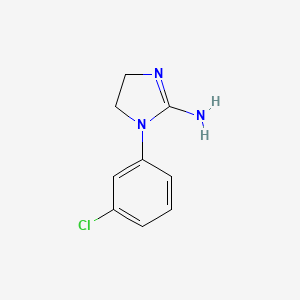
methanone](/img/structure/B14652672.png)
![4,4'-Methylenebis[2,6-bis(2-methylpropyl)phenol]](/img/structure/B14652675.png)
